Oxan-2-one;oxepan-2-one

Description

Historical Trajectories and Evolution of Research on Oxan-2-one;Oxepan-2-one

The study of polymers derived from these lactones dates back to the early 20th century. Poly(ε-caprolactone) (PCL), the polymer of oxepan-2-one, was among the first synthetic polyesters developed by the Carothers group in the early 1930s. researchgate.net Further synthesis via ring-opening polymerization was reported by Natta et al. in 1934. tandfonline.com

The industrial-scale production of the monomer ε-caprolactone (oxepan-2-one) is predominantly achieved through the Baeyer-Villiger oxidation of cyclohexanone (B45756) using reagents like peracetic acid. wikipedia.org This method involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the lactone.

Contemporary research continues to explore more sustainable and efficient synthesis routes. This includes investigations into biosynthetic pathways and the use of various biopolymers, such as starch and cellulose (B213188), to initiate the ring-opening polymerization of ε-caprolactone, reflecting a shift towards green chemistry principles. researchgate.netbenthamdirect.com

Significance of this compound as a Monomer in Polymer Science and Materials Engineering

Oxan-2-one (commonly known as δ-valerolactone) and oxepan-2-one (ε-caprolactone) are pivotal monomers for synthesizing aliphatic polyesters, which are prized for their biodegradability. The primary method for their polymerization is ring-opening polymerization (ROP), a process that can be catalyzed by various systems, with stannous octoate being one of the most common and versatile catalysts. tandfonline.comresearchgate.netacs.org This reaction cleaves the cyclic ester ring to form long polymer chains.

The polymer resulting from oxepan-2-one, polycaprolactone (B3415563) (PCL), has been the subject of intense research due to its favorable properties. It is a semi-crystalline, hydrophobic polymer with a low glass transition temperature (around -60 °C) and a low melting point (around 60 °C), which makes it easily processable. tandfonline.comwikipedia.orgtaylorandfrancis.com

The significance of PCL is particularly pronounced in the biomedical field. Its biocompatibility and biodegradability have led to its approval by the U.S. Food and Drug Administration (FDA) for specific applications within the human body. wikipedia.orgtaylorandfrancis.com These applications include:

Drug Delivery Systems: PCL's slow degradation rate makes it suitable for long-term controlled release of pharmaceuticals. brieflands.com

Tissue Engineering: It is widely used as a scaffold material for the regeneration of bone, cartilage, and skin. brieflands.comnovapublishers.com

Medical Devices: PCL is used to produce biodegradable sutures and adhesion barriers. wikipedia.orgwikipedia.org

Beyond medicine, PCL is used to produce specialty polyurethanes, imparting excellent resistance to water, oil, and solvents. wikipedia.org Furthermore, oxan-2-one and oxepan-2-one can be copolymerized to create materials with tailored properties, such as adjustable degradation rates and crystallinity, by varying the monomer composition. researchgate.net

Table 1: Key Properties of Polycaprolactone (PCL)

| Property | Value | References |

|---|---|---|

| Polymer Type | Synthetic, semi-crystalline, aliphatic polyester (B1180765) | researchgate.nettandfonline.comwikipedia.org |

| Glass Transition Temperature (Tg) | Approximately -60 °C | tandfonline.comwikipedia.orgtaylorandfrancis.com |

| Melting Point (Tm) | Approximately 60 °C | tandfonline.comacs.orgwikipedia.org |

| Key Characteristics | Biocompatible, biodegradable, good solvent and water resistance | wikipedia.orgtaylorandfrancis.combrieflands.com |

| Common Synthesis Method | Ring-opening polymerization of ε-caprolactone | tandfonline.comwikipedia.org |

Fundamental Chemical Structures and Nomenclature Conventions in Scholarly Discourse

The systematic naming of lactones follows IUPAC (International Union of Pure and Applied Chemistry) nomenclature for heterocyclic compounds. Common names, which are frequently used in literature, are also prevalent.

IUPAC Nomenclature : Lactones are named as heterocyclic ketones. The ring is numbered starting from the carbonyl carbon as position 1, and the prefix "oxa-" indicates the oxygen atom in the ring. youtube.comwikipedia.org

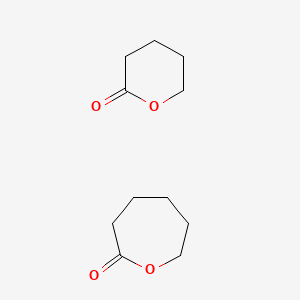

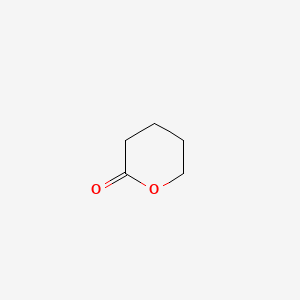

Oxan-2-one : A six-membered ring containing five carbon atoms and one oxygen atom. matrix-fine-chemicals.com

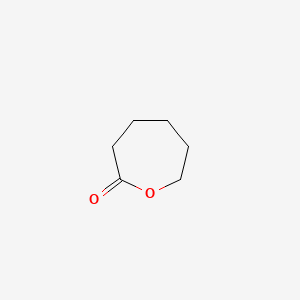

Oxepan-2-one : A seven-membered ring containing six carbon atoms and one oxygen atom. wikipedia.org

Common Nomenclature : This system uses Greek letters (α, β, γ, δ, ε) to denote the ring size. The letter indicates the position of the carbon that is bonded to the ring oxygen relative to the carbonyl group. wikipedia.org

δ-Valerolactone : The common name for oxan-2-one, a six-membered δ-lactone. wikipedia.orgmatrix-fine-chemicals.com

ε-Caprolactone : The common name for oxepan-2-one, a seven-membered ε-lactone. wikipedia.orgwikipedia.org

The compound name "this compound" with the CAS Number 29612-36-0 refers to the copolymer formed from these two monomers, poly(epsilon-caprolactone-delta-valerolactone). nih.gov

Table 2: Structural and Nomenclature Data for Oxan-2-one and Oxepan-2-one

| Attribute | Oxan-2-one | Oxepan-2-one |

|---|---|---|

| Structure |  |

|

| Preferred IUPAC Name | oxan-2-one matrix-fine-chemicals.com | oxepan-2-one wikipedia.org |

| Common Name | δ-Valerolactone wikipedia.orgmatrix-fine-chemicals.com | ε-Caprolactone wikipedia.orgwikipedia.org |

| Molecular Formula | C₅H₈O₂ matrix-fine-chemicals.com | C₆H₁₀O₂ wikipedia.org |

| Molecular Weight | 100.12 g/mol matrix-fine-chemicals.com | 114.14 g/mol wikipedia.org |

| CAS Number | 542-28-9 matrix-fine-chemicals.com | 502-44-3 wikipedia.org |

| Ring Size | 6-membered wikipedia.org | 7-membered wikipedia.org |

The ring strain of these lactones is a critical factor in their polymerization behavior. Larger rings like ε-caprolactone exhibit reduced strain, which influences polymerization kinetics. Density functional theory (DFT) studies have been used to analyze the bond angles and lengths that are critical to their stability and reactivity.

Properties

CAS No. |

29612-36-0 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

oxan-2-one;oxepan-2-one |

InChI |

InChI=1S/C6H10O2.C5H8O2/c7-6-4-2-1-3-5-8-6;6-5-3-1-2-4-7-5/h1-5H2;1-4H2 |

InChI Key |

MSPBQHOXPJAROS-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)OCC1.C1CCOC(=O)C1 |

Canonical SMILES |

C1CCC(=O)OCC1.C1CCOC(=O)C1 |

Synonyms |

PECDV poly(epsilon-caprolactone-delta-valerolactone) |

Origin of Product |

United States |

Synthetic Methodologies for Oxan 2 One;oxepan 2 One Monomer Production

Classical and Emerging Chemical Synthesis Routes to ε-Caprolactone

The industrial production of ε-caprolactone has historically been dominated by chemical synthesis methods, primarily centered around the oxidation of cyclic ketones. These methods are continuously being refined to improve efficiency, selectivity, and environmental footprint.

Catalytic Oxidation Processes for ε-Caprolactone Formation

The Baeyer-Villiger (BV) oxidation is the most prominent method for the synthesis of ε-caprolactone from cyclohexanone (B45756). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, yielding the corresponding lactone. google.com

Industrially, the process often utilizes peroxyacids, such as peracetic acid, as the oxidant. researchgate.netrsc.org The reaction is typically a two-stage process where peracetic acid is first synthesized from acetic acid and hydrogen peroxide, and then reacted with cyclohexanone. researchgate.net This method can achieve high selectivity for ε-caprolactone, often around 90%. researchgate.net However, the use of peroxyacids presents handling and safety challenges due to their instability. researchgate.net

Research has focused on developing safer and more efficient catalytic systems. One approach involves the use of hydrogen peroxide as the primary oxidant in the presence of various catalysts. researchgate.net This is considered a greener alternative as the only byproduct is water. Catalytic systems explored for this transformation include:

Mesoporous silica (B1680970) nanorods (nSiO2) with benzaldehyde (B42025) as a co-reagent, where benzoylperoxide is formed in situ as the oxidizing agent. researchgate.net

Tin-based catalysts , such as Sn/MCM-41, have been shown to effectively catalyze the oxidation of cyclohexanone derivatives with hydrogen peroxide. researchgate.net The yield of the desired lactone can be influenced by the tin content in the catalyst. researchgate.net

Antimony trifluoride supported on hexagonal mesoporous silica (HMS-C-SbF3) has been demonstrated as a highly efficient catalyst for the oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide. researchgate.net

Cobalt oxide (Co3O4) nanoparticles have shown excellent catalytic activity, achieving up to 98% conversion of cyclohexanone and 100% selectivity for ε-caprolactone under optimized conditions. researchgate.net

Brønsted acids , like p-toluenesulfonic acid (p-TsOH), can catalyze the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, allowing the reaction to proceed under mild conditions. google.com

Heteropolyacids , such as H3PW12O40 and its cesium salt Cs2.5H0.5PW12O40, have been investigated for the liquid-phase oxidation of cyclohexanol (B46403) to cyclohexanone and subsequently to ε-caprolactone using aqueous hydrogen peroxide. nih.gov

The choice of solvent can also play a crucial role. For instance, ionic liquids have been used as solvents for the oxidation of alicyclic ketones with hydrogen peroxide, in some cases eliminating the need for an additional catalyst. researchgate.net

Table 1: Comparison of Catalytic Systems for ε-Caprolactone Synthesis via Oxidation

| Catalyst System | Oxidant | Substrate | Key Findings | Reference |

| Peracetic Acid | Peracetic Acid | Cyclohexanone | Industrial standard, ~90% selectivity. researchgate.net | researchgate.net |

| nSiO2 / Benzaldehyde | Dioxygen | Cyclohexanone | In situ formation of benzoylperoxide as oxidant. researchgate.net | researchgate.net |

| Sn/MCM-41 | Hydrogen Peroxide | Cyclohexanone Derivatives | Yield increases with tin content. researchgate.net | researchgate.net |

| Co3O4 Nanoparticles | Hydrogen Peroxide | Cyclohexanone | 98% conversion, 100% selectivity under optimal conditions. researchgate.net | researchgate.net |

| p-TsOH | Hydrogen Peroxide | Cyclohexanone | Reaction proceeds under mild conditions in fluorinated alcohol. google.com | google.com |

| SbF3 on HMS | Hydrogen Peroxide | Cyclohexanone | High efficiency for the oxidation of cyclohexanone. researchgate.net | researchgate.net |

| Cs2.5H0.5PW12O40 | Hydrogen Peroxide | Cyclohexanol | Higher activity and selectivity compared to the parent heteropolyacid. nih.gov | nih.gov |

Ring Expansion and Cyclization Approaches in Oxan-2-one;Oxepan-2-one Synthesis

Besides the direct oxidation of pre-formed six-membered rings, other synthetic strategies involve the construction of the seven-membered oxepane (B1206615) ring through ring expansion or cyclization reactions.

Ring Expansion: One-carbon ring expansion of cycloalkanones offers a route to the homologous cycloalkenones, which can be further transformed into lactones. A notable example is the use of 4-hydroxy-2-cyclobutenones, derived from dialkyl squarates, which can undergo a rhodium(I)-catalyzed skeletal remodeling to form substituted oxepane derivatives. tcichemicals.com This process involves a cascade of C-C bond formation and cleavage. tcichemicals.com While strategies for building seven-membered cyclic ethers often involve ring expansion of three-membered rings like cyclopropanes or epoxides, the use of four-membered carbocycles as precursors is a more recent development. tcichemicals.comresearchgate.net

Cyclization: The intramolecular esterification of ω-hydroxy acids is a direct and industrially significant route to lactones. google.com For oxepan-2-one, 6-hydroxyhexanoic acid can undergo cyclization under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) at elevated temperatures to yield the desired lactone. google.com This method is valued for its simplicity and minimal byproduct formation. google.com Halolactonization is another cyclization strategy where an alkene is attacked by a halogen, and the resulting cationic intermediate is trapped intramolecularly by a carboxylic acid group. acs.org

Bio-Based and Sustainable Production Pathways for this compound

In response to growing environmental concerns and the desire to move away from petrochemical feedstocks, significant research has been directed towards developing sustainable and bio-based routes for ε-caprolactone production.

Enzymatic and Microbial Biosynthesis of ε-Caprolactone

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), is a key area of research.

Enzymatic Synthesis: BVMOs can directly convert cyclohexanone to ε-caprolactone using molecular oxygen as the oxidant. google.comgoogle.com A prominent example is the cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus. google.com To overcome the limitations of low productivity and substrate/product inhibition associated with using BVMOs alone, enzyme cascade systems have been developed. google.com One such system combines an alcohol dehydrogenase (ADH) to oxidize cyclohexanol to cyclohexanone with a BVMO for the subsequent conversion to ε-caprolactone. google.comresearchgate.net This cascade allows for efficient cofactor recycling. researchgate.net To further enhance the process, co-expression of bacterial hemoglobin from Vitreoscilla stercoraria in recombinant E. coli has been shown to improve the oxygen supply to the CHMO, leading to a significant increase in ε-caprolactone production. researchgate.net

Lipases, such as lipase (B570770) B from Candida antarctica (often immobilized as Novozyme 435), are also employed in the enzymatic synthesis of polyesters and can be used for the ring-opening polymerization of ε-caprolactone. nih.govthaiscience.info

Microbial Production: Genetically engineered microorganisms, such as E. coli, have been developed to produce ε-caprolactone. google.comgoogle.com By introducing the genes for CHMO and ADH, these microbes can convert cyclohexanol into ε-caprolactone. google.com The production can be optimized by adjusting the expression levels of the enzymes. google.com Research has also explored creating non-naturally occurring microbial organisms with engineered caprolactone (B156226) pathways, enabling the production of the monomer from renewable feedstocks. google.com

Table 2: Key Enzymes and Microorganisms in ε-Caprolactone Biosynthesis

| Enzyme/Microorganism | Role/Pathway | Key Findings | Reference |

| Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger oxidation of cyclohexanone | Enables direct conversion to ε-caprolactone using O2. google.com | google.com |

| Alcohol Dehydrogenase (ADH) | Oxidation of cyclohexanol | Used in cascade with CHMO for efficient precursor conversion. google.comresearchgate.net | google.comresearchgate.net |

| E. coli (recombinant) | Host for CHMO and ADH expression | Can produce significant titers of ε-caprolactone, enhanced by co-expression of bacterial hemoglobin. researchgate.netgoogle.com | researchgate.netgoogle.com |

| Candida antarctica Lipase B (CALB) | Ring-opening polymerization | Used for the synthesis of oligo- and poly-caprolactone. google.comthaiscience.info | google.comthaiscience.info |

Valorization of Renewable Resources for this compound Precursors

The transition to a bio-based economy necessitates the use of renewable resources as starting materials. Lignocellulosic biomass, agricultural residues, and other bio-based feedstocks are being investigated as sources for ε-caprolactone precursors.

One promising route involves the conversion of biomass-derived sugars, such as glucose and fructose, into 5-hydroxymethylfurfural (B1680220) (HMF). oecd.org HMF can then be further processed to 1,6-hexanediol, a precursor that can be oxidized to ε-caprolactone. oecd.org Techno-economic analyses suggest that bio-based caprolactone production via this route could be competitive with conventional methods, especially when byproducts are valorized. oecd.org

Lignin (B12514952), a major component of lignocellulosic biomass, is another potential feedstock. oecd.org For instance, p-cresol, which can be obtained from lignin, can be hydrogenated to methyl-cyclohexanone and subsequently oxidized via a Baeyer-Villiger reaction to produce methyl-ε-caprolactone. oecd.org Spent coffee grounds are also being explored as a source of carbohydrates that can be fermented to produce precursors for biopolymers like ε-caprolactone.

Furthermore, biochar, produced from the pyrolysis of hardwood waste, can be functionalized and used as a renewable additive and initiator for the ring-opening polymerization of ε-caprolactone, leading to sustainable composite materials. tcichemicals.com

Purification and Quality Control Strategies for High-Purity this compound Monomer in Research

For research applications, particularly in polymer synthesis, the purity of the ε-caprolactone monomer is paramount as impurities can significantly affect the polymerization process and the properties of the resulting polymer.

Purification Strategies: The primary method for purifying ε-caprolactone is distillation . google.comgoogle.com For research-grade monomer, vacuum distillation is commonly employed to remove non-volatile impurities and any inhibitors or stabilizers present in the commercial product. researchgate.netresearchgate.net Often, a fractional distillation approach is used, where the first and last fractions are discarded to ensure the highest purity of the collected monomer. researchgate.net

Prior to distillation, the monomer is typically dried to remove water, which can act as an initiator in ring-opening polymerization and lead to a broader molecular weight distribution of the polymer. researchgate.net A common drying agent is calcium hydride (CaH2) , over which the monomer is stirred, often for an extended period, before being distilled. researchgate.netresearchgate.net

For industrial-scale purification, multi-stage distillation columns are used. google.comgoogle.com The process may involve a preliminary step to remove low-boiling substances, followed by a high-boiling distillation step to separate the ε-caprolactone from heavier impurities. google.com To improve the color of the final polymer, the distilled ε-caprolactone may undergo an alkali-treatment (e.g., with sodium carbonate) and/or a heat treatment in an inert atmosphere, followed by a final simple distillation. google.com

Quality Control: A suite of analytical techniques is used to assess the purity and quality of the ε-caprolactone monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the chemical structure of the monomer and detecting impurities. researchgate.netresearchgate.net It can be used to ensure that all water has been removed after drying. researchgate.net

Gas Chromatography (GC): GC is used to determine the purity of the monomer by separating it from volatile impurities.

Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the monomer. researchgate.netoecd.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the lactone, confirming its identity. google.com

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): While primarily used for polymer analysis, GPC can also detect the presence of oligomers or low molecular weight polymer chains in the monomer sample. researchgate.netthaiscience.info

Acid Value Titration: This method measures the amount of acidic impurities in the monomer, which is an important quality parameter as acids can affect polymerization. oecd.org

Color (APHA): The color of the monomer, and the polymer it produces, is a critical quality indicator, especially for commercial applications. It is often measured using the APHA (American Public Health Association) color scale. oecd.org

Table 3: Quality Control Parameters and Analytical Methods for High-Purity ε-Caprolactone Monomer

| Parameter | Analytical Method | Purpose | Reference |

| Purity | Gas Chromatography (GC), ¹H NMR | To quantify the monomer content and identify impurities. | acs.org |

| Water Content | Karl Fischer Titration | To ensure the monomer is dry, which is critical for controlled polymerization. researchgate.netoecd.org | researchgate.netoecd.org |

| Acid Value | Titration | To quantify acidic impurities that can affect polymerization kinetics. oecd.org | oecd.org |

| Structural Integrity | ¹H NMR, ¹³C NMR, FTIR | To confirm the chemical structure of the ε-caprolactone. researchgate.netgoogle.com | researchgate.netgoogle.com |

| Color | APHA Color Scale | To assess the visual quality of the monomer and its resulting polymer. oecd.org | oecd.org |

| Presence of Oligomers | Gel Permeation Chromatography (GPC) | To detect any pre-existing polymer chains in the monomer. researchgate.net | researchgate.net |

Mechanistic and Kinetic Studies of Ring Opening Polymerization Rop of Oxan 2 One;oxepan 2 One

Fundamental Principles of ε-Caprolactone Ring-Opening Polymerization

The polymerization of ε-caprolactone is a thermodynamically driven process, governed by the relief of ring strain inherent in the seven-membered lactone ring. wikipedia.org The feasibility and rate of this transformation are dictated by fundamental thermodynamic and kinetic parameters.

Thermodynamics and Energetics of Oxan-2-one;Oxepan-2-one Polymerization

The polymerizability of a cyclic monomer is determined by the Gibbs free energy of polymerization (ΔGₚ). A negative ΔGₚ indicates that polymerization is a spontaneous process, favoring the formation of the polymer over the monomer. osti.gov This value is a function of the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization, as described by the equation ΔGₚ = ΔHₚ - TΔSₚ. plos.org

For ε-caprolactone, the primary driving force for polymerization is the negative enthalpy change (ΔHₚ), which results from the release of moderate ring strain upon opening the seven-membered ring. wikipedia.org The polymerization also leads to a decrease in entropy (negative ΔSₚ) as the randomly oriented monomer molecules are converted into a more ordered polymer chain structure. youtube.com

This trade-off between enthalpy and entropy gives rise to the concept of a ceiling temperature (Tₑ), the temperature at which ΔGₚ equals zero and the polymerization is in equilibrium with depolymerization. osti.gov Below the Tₑ, polymerization is favored, while above it, the monomer state is more stable. The thermodynamic parameters for the ROP of ε-caprolactone (ECL) have been determined experimentally, as shown in the table below.

| Copolymer Composition (ECL/GVL) | ΔHₚ (kJ mol⁻¹) | ΔSₚ (J mol⁻¹ K⁻¹) |

| 100/0 | -28.9 | -60.8 |

| 90/10 | -25.2 | -53.2 |

| 80/20 | -23.4 | -51.3 |

| 70/30 | -20.9 | -47.9 |

| Data derived from studies on the copolymerization of ε-caprolactone (ECL) and γ-valerolactone (GVL). Source: plos.org |

Kinetic Rate Laws and Activation Parameters for ROP of ε-Caprolactone

The rate of ring-opening polymerization of ε-caprolactone is highly dependent on the initiator system, temperature, and monomer concentration. For many metal-alkoxide initiated systems operating under high monomer concentrations, the reaction exhibits saturation kinetics. nih.gov The rate law can be described by the equation: Rate = k₂[Catalyst-Monomer Complex]. This implies a pre-equilibrium step where the monomer binds to the catalyst before the rate-determining insertion step. nih.govacs.org

The kinetics of ROP have been extensively studied using techniques like non-isothermal differential scanning calorimetry (DSC). tandfonline.comnih.govresearchgate.netnih.gov These studies allow for the determination of key activation parameters, such as the activation energy (Eₐ) and the pre-exponential or frequency factor (A). The activation energy represents the minimum energy required for the reaction to occur, while the frequency factor relates to the frequency of collisions between reacting molecules. These parameters are crucial for understanding how reaction rates change with temperature.

Below is a summary of activation parameters reported for the ROP of ε-caprolactone with various initiator systems.

| Initiator System | Method | Activation Energy (Eₐ) (kJ/mol) | Frequency Factor (A) (min⁻¹) |

| Sn(Oct)₂/n-HexOH (1.0 mol%) | Friedman (DSC) | 70.5 | 7.3 x 10⁷ |

| Sn(Oct)₂/n-HexOH (1.5 mol%) | Friedman (DSC) | 67.2 | 2.8 x 10⁶ |

| Sn(Oct)₂/n-HexOH (2.0 mol%) | Friedman (DSC) | 64.9 | 1.2 x 10⁶ |

| Sn(Oct)₂/n-HexOH (1.0 mol%) | KAS (DSC) | 80.4 | - |

| Sn(Oct)₂/n-HexOH (1.5 mol%) | KAS (DSC) | 73.1 | - |

| Sn(Oct)₂/n-HexOH (2.0 mol%) | KAS (DSC) | 64.9 | - |

| Zirconocene/Borate Systems | DFT Calculation | 61.4 - 80.6 | - |

| Data sourced from tandfonline.comnih.govresearchgate.netnih.govrsc.org. KAS refers to the Kissinger-Akahira-Sunose method. |

Coordination-Insertion Mechanisms in this compound Polymerization

The most common and well-studied pathway for the ROP of ε-caprolactone is the coordination-insertion mechanism, particularly when initiated by metal-based catalysts like tin, aluminum, zinc, or yttrium compounds. nih.govnih.govmdpi.comijcrt.org This mechanism allows for excellent control over the polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity. d-nb.info The general pathway involves the coordination of the monomer's carbonyl oxygen to the metal center of the initiator, followed by the nucleophilic attack of an alkoxide group on the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the metal-alkoxide bond. ijcrt.orgconicet.gov.ar

Active Site Characterization in Metal-Initiated ROP of ε-Caprolactone

The active species in metal-initiated ROP is typically a metal alkoxide. nih.gov For initiators like tin(II) octoate (Sn(Oct)₂), an alcohol co-initiator is required to form the active tin(II) alkoxide species. ijcrt.org In other cases, such as with aluminum isopropoxide, the alkoxide groups are already present on the metal initiator. ijcrt.org

The characterization of these active sites is crucial for understanding catalyst activity. Mechanistic studies have successfully characterized the intermediate species. For example, stable adducts of ε-caprolactone coordinated to a metal center have been isolated and characterized, providing direct evidence for the "coordination" step of the mechanism. nih.govacs.org In a study involving a cationic niobium(V) alkoxide complex, a stable species with both the intact ε-caprolactone monomer and the initiating alkoxide group simultaneously coordinated to the metal center was isolated, offering a snapshot of the pre-insertion state. nih.govacs.org The coordination of the monomer to the Lewis acidic metal center polarizes the carbonyl group, making it more susceptible to nucleophilic attack. mdpi.comijcrt.org

Elucidation of Chain Growth and Chain Transfer Processes

Chain growth, or propagation, proceeds through repeated cycles of coordination and insertion. polimi.it After the initial insertion of a monomer, a new, longer metal alkoxide is formed, which then coordinates with another monomer, and the process repeats, extending the polymer chain. ijcrt.org The propagation step involves the cleavage of the acyl-oxygen bond of the monomer. mdpi.com

Chain transfer reactions are significant side reactions that can influence the molecular weight and molecular weight distribution of the final polymer. polimi.it In "immortal" ROP systems, chain transfer agents, typically alcohols, are intentionally added. nih.gov The active, growing polymer chains can rapidly and reversibly exchange with the alcohol molecules. This process deactivates the growing chain (by protonating the alkoxide end) and generates a new metal alkoxide from the chain transfer agent, which can then initiate a new polymer chain. This allows for the production of a large number of polymer chains from a small amount of initiator, effectively controlling the final molecular weight. acs.orgmdpi.com

Anionic and Cationic Polymerization Mechanisms of this compound

Besides the coordination-insertion route, ε-caprolactone can also be polymerized via anionic and cationic mechanisms, although these methods can be more sensitive and may offer less control. mdpi.com

Anionic Polymerization: Anionic ROP is initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. mdpi.comdatapdf.com The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the lactone monomer, leading to the cleavage of the acyl-oxygen bond and the formation of an alcoholate propagating species. mdpi.comnumberanalytics.com This active anionic chain end then attacks another monomer molecule, and the chain grows. This process is a type of chain-growth polymerization where the active center is an anion. numberanalytics.comppt-online.org

Cationic Polymerization: Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as protic acids or Lewis acids. wikipedia.orgrsc.org The mechanism can be complex and may proceed through several pathways. One proposed mechanism involves the protonation or coordination of a Lewis acid to the carbonyl oxygen, activating the monomer. rsc.org Another monomer molecule or a nucleophile can then attack the acyl carbon, leading to ring opening. Propagation can occur via an "active chain-end" mechanism, where the growing chain carries the cationic charge, or an "activated monomer" mechanism, where the cationic initiator activates a monomer which is then attacked by the neutral hydroxyl end-group of the growing polymer chain. rsc.orgmdpi.com The initiation step generates a carbenium ion or an oxonium ion from which the polymer chain grows. wikipedia.org Studies using zirconocene/borate catalyst systems have shown that the process follows an active chain-end mechanism with the cleavage of the O-alkyl bond. rsc.org

Initiation and Propagation in Anionic ε-Caprolactone ROP Systems

The anionic ring-opening polymerization (AROP) of ε-caprolactone is a well-established method for producing PCL. The process is typically initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. conicet.gov.arresearchgate.net

Initiation: The initiation step involves the nucleophilic attack of an initiator on the carbonyl carbon of the ε-caprolactone monomer. conicet.gov.ar This leads to the cleavage of the acyl-oxygen bond in the cyclic ester and the formation of a propagating alkoxide species. conicet.gov.arresearchgate.net The choice of initiator and solvent can significantly influence the polymerization kinetics and the properties of the resulting polymer. For instance, lithium silanolates have been demonstrated as efficient initiators for the AROP of ε-caprolactone, yielding polymers in good yields. conicet.gov.arresearchgate.net The spatial arrangement of the carbonyl group in the ε-caprolactone ring facilitates this nucleophilic attack. conicet.gov.ar

Propagation: Following initiation, the propagation proceeds through the sequential addition of monomer units to the active chain end. researchgate.net The propagating species is an alkoxide ion which attacks the carbonyl carbon of another ε-caprolactone monomer. This process regenerates the alkoxide at the new chain end, allowing for the continuous growth of the polymer chain. The kinetics of anionic polymerization of ε-caprolactone have been studied using initiators like potassium-activated systems, revealing a living/controlled nature of the polymerization under specific conditions. researchgate.net

Side reactions such as intramolecular transesterification (back-biting) can occur, leading to the formation of cyclic oligomers. researchgate.net The rate constants for both propagation and back-biting have been determined, showing a dependence on the size of the cyclic oligomers. researchgate.net

| Initiator System | Solvent | Key Findings |

| Lithium Silanolates | High vacuum | Efficient initiation, good yields of PCL. conicet.gov.arresearchgate.net |

| Potassium activated initiators | Tetrahydrofuran, Toluene | Living/controlled polymerization, formation of cyclic oligomers. researchgate.net |

| sec-Butyllithium | Toluene | Bimodal molecular weight distribution (cyclic oligomers and high polymer). researchgate.net |

Cationic Activation and Polymerization Pathways of this compound

Cationic ring-opening polymerization (CROP) of ε-caprolactone provides another avenue for the synthesis of PCL. This method typically employs Lewis acids or protonic acids as initiators. rsc.orgrsc.org

The mechanism of CROP involves several stages: initiation, propagation, and potentially termination. rsc.org A proposed mechanism involves the activation of the monomer by the cationic initiator. nih.gov Density functional theory (DFT) studies on zirconocene/borate catalyst systems suggest that the propagation occurs through an active chain-end (ACE) mechanism, where the propagating chain end features a tertiary oxonium ion. rsc.org The polymerization proceeds via O-alkyl bond cleavage. rsc.org

The stability of the catalyst-monomer complex and the activation energy for polymerization are influenced by the ligands on the metal center. nih.gov For instance, in zirconocene-catalyzed CROP, the substituents on the ligands and the bridging units play a crucial role in determining the catalytic activity. nih.gov

The kinetics of CROP can be influenced by factors such as the nature of the initiator, the solvent, and the reaction temperature. researchgate.net For example, the use of photoacid generators allows for the initiation of CROP upon light irradiation, offering spatial and temporal control over the polymerization process. rsc.org

| Catalyst/Initiator System | Key Mechanistic Features |

| Zirconocene/Borate | Active chain-end (ACE) mechanism, O-alkyl bond cleavage. rsc.org |

| Zirconocene Catalysts | Ligand structure influences complex stability and activation energy. nih.gov |

| Photoacid Generators | Light-induced generation of acid to initiate polymerization. rsc.org |

| 1,3-dioxolan-2-ylium hexafluoroantimonate | Formation of macroion-pairs and free ions. researchgate.net |

Organocatalytic Ring-Opening Polymerization of this compound

Organocatalytic ROP has emerged as a powerful, metal-free alternative for the synthesis of PCL, offering advantages such as milder reaction conditions and the avoidance of metal contamination in the final polymer. magtech.com.cn

Non-Metallic Catalysts and Their Mechanistic Roles in ε-Caprolactone Polymerization

A variety of non-metallic catalysts have been developed for the ROP of ε-caprolactone, operating through different activation mechanisms. These can be broadly categorized based on their mode of action, such as electrophilic monomer activation or nucleophilic monomer activation. magtech.com.cn

One notable example is the use of N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2), which has been proposed to function through a metal-free "coordination-insertion" mechanism. njtech.edu.cnrsc.org This involves the coordination of the monomer to the silicon atom of the catalyst, followed by nucleophilic attack and cleavage of the acyl-oxygen bond of the monomer. njtech.edu.cnrsc.org

Phosphoric acids have also been identified as effective organocatalysts for the controlled/living ROP of ε-caprolactone. sciengine.com For example, 1,1'-bi-2-naphthol (B31242) (BINOL)-based phosphoric acid can effectively catalyze the polymerization, leading to well-defined polyesters. sciengine.com Diphenyl phosphate (B84403), another organocatalyst, is believed to operate through an activated monomer mechanism. rsc.org

Hydrogen Bonding and Acid-Base Catalysis in ROP of this compound

Hydrogen bonding plays a significant role in many organocatalytic ROP systems. Bifunctional catalysts, which possess both a hydrogen bond donor and a Lewis basic site, can simultaneously activate both the monomer and the initiator or growing polymer chain.

For instance, (thio)ureas, when paired with an amine cocatalyst, act as effective H-bonding organocatalysts for the ROP of ε-caprolactone. uri.eduacs.org The kinetics of these systems have been evaluated at elevated temperatures, and the stability of the catalyst system is a crucial factor. uri.eduacs.org

Sulfonic acids, such as trifluoromethanesulfonic acid and methanesulfonic acid, have been shown to act as bifunctional catalysts. nih.govacs.org Computational studies suggest that the sulfonic acid activates both the monomer and the alcohol initiator through a proton shuttle mechanism involving its acidic hydrogen and basic oxygen atoms. nih.govacs.org Similarly, phosphoric and phosphoramidic acids are also proposed to act as bifunctional catalysts. rsc.org Benzoic acid has also been demonstrated to be an efficient catalyst for the ROP of ε-caprolactone, likely proceeding through an activated monomer mechanism. researchgate.netresearchgate.net

| Catalyst System | Proposed Mechanism | Key Features |

| N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf2) | Metal-free "coordination-insertion" | Leads to both linear and cyclic polymers. njtech.edu.cnrsc.org |

| Phosphoric Acids (e.g., BINOL-based) | Activated monomer mechanism | Controlled/living polymerization. sciengine.com |

| Diphenyl Phosphate | Activated monomer mechanism | Dual-role organocatalyst. rsc.org |

| (Thio)ureas with Amine Cocatalyst | Hydrogen-bonding activation | Thermally stable systems available. uri.eduacs.org |

| Sulfonic Acids | Bifunctional activation (proton shuttle) | Activates both monomer and initiator. nih.govacs.org |

| Benzoic Acid | Activated monomer mechanism | Efficient under mild conditions. researchgate.netresearchgate.net |

Enzyme-Catalyzed (Biocatalytic) Polymerization of this compound

Enzyme-catalyzed ROP represents a green and sustainable approach to PCL synthesis, offering high selectivity and operating under mild conditions. nih.gov

Lipase-Mediated Ring-Opening Polymerization Mechanisms

Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are the most extensively studied enzymes for the ROP of ε-caprolactone. nih.govrsc.org The generally accepted mechanism involves the formation of an acyl-enzyme intermediate.

The catalytic cycle is thought to proceed as follows:

Acylation: The serine residue in the active site of the lipase attacks the carbonyl carbon of the ε-caprolactone monomer, leading to the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate and releases the opened monomer.

Deacylation: The hydroxyl group of an initiator (such as water or an alcohol) or the growing polymer chain attacks the acyl-enzyme intermediate, regenerating the enzyme and elongating the polymer chain.

The rate and selectivity of lipase-catalyzed ROP can be influenced by the structure of the monomer. For instance, in the polymerization of 4-substituted ε-caprolactones, the size of the substituent affects both the polymerization rate and the enantioselectivity. acs.org This suggests that the deacylation step, involving the propagating alcohol chain end, can be the rate-determining step in these cases. acs.org

Kinetic studies of the enzymatic ROP of ε-caprolactone have shown that the polymerization can be approximately first-order with respect to the monomer. uq.edu.au However, enzyme-catalyzed transesterification reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution. uq.edu.au

| Enzyme | Key Mechanistic Aspects | Research Findings |

| Candida antarctica Lipase B (CALB) | Formation of acyl-enzyme intermediate | Widely used and efficient for ε-caprolactone ROP. nih.govrsc.org |

| Lipases (general) | Rate can be influenced by monomer structure | Deacylation can be rate-determining for substituted lactones. acs.org |

| Lipases (general) | Subject to transesterification side reactions | Can lead to cyclic byproducts and broader polydispersity. uq.edu.au |

Chemoenzymatic Approaches to Poly(ε-caprolactone) Synthesis

Chemoenzymatic synthesis represents a powerful strategy that combines the advantages of both chemical catalysis and biocatalysis to produce polymers like poly(ε-caprolactone) (PCL). This approach leverages the high selectivity, efficiency under mild conditions, and environmental friendliness of enzymes with the versatility and broad substrate scope of traditional chemical reactions. These hybrid processes can be designed as multi-step cascades, where chemical and enzymatic reactions are performed sequentially, or as concurrent one-pot syntheses.

A significant chemoenzymatic strategy involves the synthesis of the ε-caprolactone monomer itself from alternative feedstocks, followed by its enzymatic polymerization. rsc.orgrsc.orgnih.gov One novel route begins with the chemical hydrogenation of phenol (B47542) to produce cyclohexanol (B46403). rsc.orgnih.gov This crude cyclohexanol is then used directly in a subsequent biocatalytic step without extensive purification. rsc.orgnih.gov In this second stage, a dual-enzyme system, employing an alcohol dehydrogenase and a cyclohexanone (B45756) monooxygenase (CHMO), facilitates a double oxidation of cyclohexanol to ε-caprolactone, with cyclohexanone as an intermediate. nih.gov This biocatalytic process can be conducted in organic media using lyophilized whole cells, which simplifies product isolation, or in an aqueous medium where the ε-caprolactone is removed in situ to prevent product inhibition. rsc.orgnih.gov The final step is the lipase-catalyzed ring-opening polymerization (ROP) of the synthesized ε-caprolactone to yield PCL. rsc.org

Another prominent chemoenzymatic approach involves the simultaneous, one-pot synthesis of block copolymers. acs.org In this method, the enzymatic ring-opening polymerization (eROP) of ε-caprolactone is integrated with a chemical polymerization technique, such as atom-transfer radical polymerization (ATRP). acs.org For instance, the synthesis of poly(ε-caprolactone-block-methyl methacrylate) (PCL-b-PMMA) has been successfully carried out by combining the lipase-catalyzed ROP of ε-caprolactone with the ATRP of methyl methacrylate (B99206). acs.org These concurrent reactions can be performed in environmentally benign solvents like supercritical carbon dioxide (scCO₂), demonstrating a versatile and simplified route to complex polymer architectures. acs.org

The enzymatic component of these syntheses predominantly relies on lipases, with Candida antarctica lipase B (CALB) being the most extensively studied and effective biocatalyst, particularly in its immobilized form, Novozym 435. researchgate.netmdpi.comresearchgate.net The mechanism of lipase-catalyzed ROP involves the activation of the monomer at the enzyme's active site. conicet.gov.ar The catalytic process is influenced by several factors that control the kinetics and the properties of the final polymer. Water concentration is a critical parameter; while some water is necessary for enzyme activity, excess water can lead to hydrolysis of the polymer chains, thereby reducing the molecular weight. nih.gov The reaction temperature, solvent, and enzyme concentration also significantly impact the monomer conversion and the molecular weight of the resulting PCL. researchgate.netresearchgate.net For example, conducting the eROP in supercritical CO₂ has been shown to produce high molecular weight PCL. acs.orgresearchgate.netnih.gov

The use of initiators, such as alcohols, allows for control over the polymer's molecular weight and end-group functionality. diva-portal.orgrsc.org For instance, propargyl alcohol has been used as an initiator to produce alkyne-terminated PCL, which can be further functionalized post-polymerization. rsc.org

Research Findings on Chemoenzymatic and Enzymatic PCL Synthesis

The following tables summarize key findings from various studies on the synthesis of PCL, highlighting the conditions and outcomes of different approaches.

Table 1: Chemoenzymatic Synthesis of PCL via Phenol Conversion

| Reaction Sequence | Catalyst(s) | Key Findings | Reference |

|---|---|---|---|

| 1. Hydrogenation of phenol to cyclohexanol 2. Biocatalytic double oxidation to ε-caprolactone 3. Lipase-catalyzed polymerization to PCL | 1. Ru-catalyst 2. Alcohol dehydrogenase & Cyclohexanone monooxygenase (whole-cell) 3. Lipase | Demonstrated a complete chemoenzymatic cascade from a simple precursor to the final polymer. The biocatalytic step proceeded with high yields in organic media, simplifying work-up. | nih.gov |

| Combined hydrogenation, bio-oxidations, and polymerization without intermediate isolation | Chemical catalyst for hydrogenation, ADH/CHMO for oxidation, Lipase for polymerization | Developed a process combining in situ product removal via a membrane to overcome product inhibition during the enzymatic oxidation step, followed by polymerization. | rsc.orgrsc.org |

Table 2: Selected Research on Lipase-Catalyzed ROP of ε-Caprolactone

| Catalyst | Solvent/Conditions | Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|---|

| Immobilized CALB on silica (B1680970) | Toluene, 80°C | 120 | ~90 | ~14,300 | - | researchgate.net |

| Novozym 435 | Toluene, 45°C | 24 | - | 41,540 | 1.69 | researchgate.net |

| Novozym 435 | Supercritical CO₂ | - | >93 | up to 31,200 | 1.4 - 1.6 | researchgate.net |

| Novozym 435 | Supercritical CO₂ | - | - | up to 50,000 | ~2 | acs.orgresearchgate.net |

| Immobilized CALB coated with [C₁₂MIm][NTf₂] | Solvent-free, 60°C | 48 | 62 | 35,600 | - | nih.gov |

| Papaya Lipase | Bulk, 70°C | ~10 | ~90 | ~3,500 | - | researchgate.net |

Catalyst Systems and Initiator Development for Oxan 2 One;oxepan 2 One Polymerization

Metal-Based Catalysts and Initiators for ε-Caprolactone ROP

Metal-based catalysts have been extensively studied for the ROP of ε-caprolactone, operating predominantly through a coordination-insertion mechanism. d-nb.infonih.gov This mechanism involves the coordination of the ε-caprolactone monomer to the metal center, followed by the insertion of the monomer into the metal-initiator bond, leading to chain propagation. nih.gov A wide array of metals, including those from groups 1, 2, 12, 13, and 14, have been investigated for this purpose. nih.gov

Alkali and alkaline earth metal complexes have emerged as effective catalysts for the ROP of cyclic esters like ε-caprolactone. nih.govcore.ac.uk These metals are often favored due to their lower toxicity, a crucial factor for biomedical applications of PCL. core.ac.uk

Sodium and potassium complexes have demonstrated catalytic activity for the ROP of ε-caprolactone at room temperature. rsc.org For instance, sodium and potassium complexes supported by N-(2-fluorophenyl)-P,P-diphenylphosphinoselenoic amide ligands are active for the polymerization of ε-caprolactone. sci-hub.st Similarly, lithium complexes, such as lithium tetramethylene-tethered bis[N-(N'-butylimidazol-2-ylidene)] N-heterocyclic carbene, have been successfully employed in the bulk ROP of ε-caprolactone at room temperature. nih.gov

Heavier alkaline earth metal complexes, specifically those of calcium, strontium, and barium, supported by bulky iminopyrrolyl ligands, have shown high activity in the ROP of ε-caprolactone, yielding polymers with narrow polydispersity indices. rsc.orgrsc.org Calcium complexes with salicylaldiminato ligands are also effective initiators for ε-caprolactone polymerization. ed.ac.uk The catalytic activity of these complexes can be influenced by the ligand structure and the specific metal center. rsc.orgacs.org

Table 1: Performance of Group 1-2 Metal Complexes in ε-Caprolactone ROP

| Catalyst/Initiator System | Monomer:Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| [Li(2-(Ph3CN=CH)C4H3N)(THF)2] | 100:1 | 25 | 10 min | 98 | 12,400 | 1.15 | rsc.org |

| [(2-(Ph3CN=CH)C4H3N)Na(THF)]2 | 100:1 | 25 | 15 min | 95 | 11,800 | 1.18 | rsc.org |

| [(THF)2Mg{2-(Ph3CN=CH)C4H3N}2] | 100:1 | 25 | 2 h | 85 | 9,800 | 1.25 | rsc.org |

| {(THF)2Ca[2-(Ph3CN=CH)C4H3N]2} | 200:1 | 25 | 5 min | >99 | 23,500 | 1.08 | rsc.org |

| {(THF)2Sr[2-(Ph3CN=CH)C4H3N]2} | 200:1 | 25 | 5 min | >99 | 24,100 | 1.07 | rsc.org |

| {(THF)3Ba[2-(Ph3CN=CH)C4H3N]2} | 200:1 | 25 | 5 min | >99 | 24,500 | 1.06 | rsc.org |

Catalysts based on main group metals such as tin, aluminum, and zinc are among the most common and efficient for the synthesis of PCL. nih.gov

Tin-based catalysts , particularly tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), are widely used as conventional catalysts for the ROP of ε-caprolactone. researchgate.netnih.gov However, concerns about the toxicity of residual tin in the final polymer have driven research into minimizing its use or finding alternatives. nih.govrsc.org Studies have shown that reducing the catalyst-to-monomer ratio of Sn(Oct)₂ can significantly decrease the residual tin content without compromising polymerization control. nih.gov Single-site butyltin(IV) carboxylate compounds have also been developed and show high activity, completing the polymerization of ε-caprolactone within an hour under solvent-free conditions. tandfonline.comsemanticscholar.org For example, a butyltin(IV) complex with perfluoroheptanoate ligands yielded PCL with a number average molecular weight (Mn) of 31,640 Da and a polydispersity index (PDI) of 1.07. tandfonline.com

Aluminum-based catalysts are highly efficient for ε-caprolactone polymerization due to their ease of synthesis and the high catalytic conversion they can achieve. acs.orgulaval.ca The catalytic activity of aluminum complexes is significantly influenced by the steric and electronic properties of their ligands. acs.org Dinuclear aluminum complexes bridged by pyrazole (B372694) ligands have demonstrated exceptionally high catalytic activity. acs.org For instance, the complex LThio₂Al₂Me₄ achieved over 99% conversion in just 2 minutes at 80°C. acs.org Aluminum salen complexes have also been developed and show good activity in the bulk ROP of ε-caprolactone. mdpi.com

Zinc-based catalysts are effective initiators for the ROP of ε-caprolactone, often yielding polymers with high degrees of polymerization and narrow polydispersity. nih.gov Zinc complexes derived from natural amino acids have been used to catalyze the ROP of ε-caprolactone, highlighting a move towards more biocompatible catalyst systems. acs.org Novel catalytic systems prepared from diethylzinc (B1219324) and gallic acid or propyl gallate have proven effective for the bulk polymerization of ε-caprolactone at temperatures ranging from 40 to 80°C, achieving high yields. nih.govresearchgate.net β-Pyridylenolate zinc complexes are also highly active catalysts for the ROP of ε-caprolactone, producing polymers with high molecular weights and narrow molecular weight distributions. rsc.org

Table 2: Performance of Main Group Metal Catalysts in ε-Caprolactone ROP

| Catalyst/Initiator System | Monomer:Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| [Bu(PFH)₂SnCl] | - | 80 | 1 h | - | 31,640 | 1.07 | tandfonline.com |

| LThio₂Al₂Me₄/BnOH | 100:0.5 | 80 | 2 min | >99 | 16,300 | 1.21 | acs.org |

| ZnEt₂/PGAc | 100:1 | 80 | 6 h | 100 | 10,500 | 1.40 | nih.gov |

| [ONN]ZnN(SiMe₃)₂ | 100:1 | 25 | - | - | - | - | ed.ac.uk |

Transition metals and lanthanides offer a diverse range of catalytic activities for the ROP of ε-caprolactone.

Transition metal complexes , including those of titanium and iron, have been investigated. Titanium complexes with bidentate iminophenoxide ligands showed higher activity than their tridentate counterparts in solution polymerization at 100°C, although control over the polymerization was limited. nih.gov In bulk polymerization at 80°C, titanium iminophenoxide complexes produced PCL within 13 minutes. nih.gov A titanium complex with an ONO-type Schiff base ligand also demonstrated high activity, with monomer conversion reaching 86.7% in 19 minutes at 120°C. d-nb.info Pincer-type iron(II) complexes, in their oxidized Fe(III) state, have shown catalytic activity for the ROP of ε-caprolactone. mdpi.com

Lanthanide catalysts , including complexes of neodymium, yttrium, and lanthanum, are also effective. Lanthanide Schiff-base complexes can successfully catalyze the ROP of ε-caprolactone, with neodymium complexes providing controlled polymerization. cjcatal.com The polymerization rate was found to be first-order with respect to the monomer concentration. cjcatal.com Yttrium and lanthanum amido-complexes with bis(pyrazol-1-yl)acetates can produce high molecular weight PCL in almost quantitative yields under mild conditions. chemicalpapers.com The molecular weight of the resulting PCL is influenced by the choice of the metal center and the substituents on the ligand. chemicalpapers.com Furthermore, lanthanum amido complexes with salan-derived ligands have been shown to be active catalysts for the homopolymerization of ε-caprolactone. acs.org

Table 3: Performance of Transition Metal and Lanthanide Catalysts in ε-Caprolactone ROP

| Catalyst/Initiator System | Monomer:Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| LTi | 200:1 | 120 | 19 min | 86.7 | 18,700 | 1.5 | d-nb.info |

| [3,5-tBu₂-2-(O)C₆H₂CH=NC₆H₅]₃Nd(THF) | 100:1 | 60 | 2 h | 95 | 11,400 | 1.12 | cjcatal.com |

| Yttrium amido-complex | 200:1 | 25 | 1 h | 98 | 25,000 | 1.2 | chemicalpapers.com |

| Lanthanum amido-complex | 200:1 | 25 | 1 h | 99 | 28,000 | 1.1 | chemicalpapers.com |

Main Group Metal (e.g., Sn, Al, Zn) Catalysts for PCL Synthesis

Organocatalytic Systems for Precision Poly(ε-caprolactone) Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the ROP of ε-caprolactone, offering advantages such as reduced metal contamination in the final polymer. researchgate.net

N-Heterocyclic carbenes (NHCs) are highly effective organocatalysts for the living ROP of ε-caprolactone under mild conditions. researchgate.net Sterically unencumbered NHCs can produce PCL with controlled molecular weights, low polydispersities, and well-defined end groups derived from an alcohol initiator. researchgate.net The mechanism of NHC-catalyzed ROP can proceed with or without an alcohol initiator. acs.org In the presence of an alcohol, the polymerization follows a nucleophilic mechanism with a lower energy barrier compared to the zwitterionic ring-opening process that occurs in the absence of an alcohol. acs.org Protected NHCs can also be used as thermally latent pre-catalysts, remaining inactive at room temperature and initiating polymerization at elevated temperatures. rsc.org

Phosphazene bases are strong, non-nucleophilic organocatalysts that have been successfully applied to the ROP of ε-caprolactone. rsc.orgresearchgate.net Cyclic trimeric phosphazene bases, when used with an alcohol initiator, exhibit extremely high efficiency, rapidly polymerizing hundreds of equivalents of ε-caprolactone to produce PCL with high conversions and controlled molecular weights. rsc.org The phosphazene base t-BuP₂ can catalyze the metal-free ROP of ε-caprolactone at room temperature with various protic initiators, affording PCL with low dispersities and predictable molecular weights. researchgate.netrsc.org The rate of polymerization can be influenced by the choice of solvent. researchgate.netrsc.org

Table 4: Performance of Organocatalysts in ε-Caprolactone ROP

| Catalyst/Initiator System | Monomer:Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| IMes/BnOH | 100:1 | 25 | 5 min | >99 | 11,800 | 1.10 | researchgate.net |

| CTPB/BnOH | 500:1 | 25 | 10 min | 98 | 56,000 | 1.15 | rsc.org |

| t-BuP₂/BnOH (in CH₂Cl₂) | 100:1 | 25 | 30 min | 95 | 11,500 | 1.12 | researchgate.netrsc.org |

N-Heterocyclic Carbenes (NHCs) and Organic Acids/Bases as Catalysts

Photochemical and Radiation-Induced Polymerization of Oxan-2-one;oxepan-2-one

The ring-opening polymerization (ROP) of oxan-2-one, more commonly known as ε-caprolactone, can be initiated using energy sources such as light or high-energy radiation, offering alternatives to traditional thermal methods. These techniques provide distinct advantages, including spatial and temporal control over the polymerization process and the ability to operate at lower temperatures. researchgate.net Photochemical polymerization utilizes light, often in the ultraviolet (UV) range, to activate specific molecules called photoinitiators, which then start the polymerization chain reaction. rsc.org Radiation-induced polymerization, on the other hand, employs high-energy sources like gamma rays or electron beams to generate reactive species directly from the monomer or polymer, leading to polymerization and often simultaneous crosslinking. researchgate.netmdpi.com

Photoinitiator Design and Mechanistic Investigations in ROP

Photoinduced ROP of ε-caprolactone is a versatile method that leverages light to initiate polymerization, providing excellent control over the reaction. researchgate.net The design of effective photoinitiating systems is crucial for this process. These systems can be categorized as direct or indirect. researchgate.net In direct systems, a photoinitiator, such as a diphenyl iodonium (B1229267) salt (DPI), absorbs UV light and decomposes to form a Brønsted acid, which directly initiates the cationic ROP of ε-caprolactone. researchgate.net Indirect systems involve a photosensitizer that absorbs light and then interacts with another compound (like DPI) through an electron transfer reaction to generate the initiating species. researchgate.net

The development of novel photoinitiators is an active area of research. For instance, six new photoacid generators based on anthrone (B1665570) and anthraquinone (B42736) chromophores have been synthesized. rsc.org These compounds are designed to produce strong acids like triflic acid upon irradiation with 365 nm LED light, which then effectively catalyze the cationic ROP of ε-caprolactone at 100 °C. rsc.org The efficiency of these catalysts is closely linked to the chemical structure of both the chromophore and the sulfonate substituent. rsc.org

Another approach involves creating macrophotoinitiators, which are polymers containing photoreactive groups. acs.orgsemanticscholar.org For example, mono- and dihydroxy functional photoinitiators like benzoin (B196080) and its derivatives have been used as initiators for the tin(II) 2-ethylhexanoate (Sn(Oct)₂) catalyzed ROP of ε-caprolactone. acs.org This results in a poly(ε-caprolactone) (PCL) chain with a photoinitiator group at one or both ends. These macrophotoinitiators can then be irradiated to initiate the polymerization of a second monomer, forming block copolymers. acs.org A well-defined bisbenzoin end-functionalized PCL has been synthesized by combining ROP and click chemistry, which was then used in photoinduced free radical promoted cationic polymerization to create an AB2-type miktoarm star copolymer. semanticscholar.org

Mechanistic investigations reveal that the photoinitiated cationic ROP of ε-caprolactone using DPI in the presence of an alcohol like benzyl (B1604629) alcohol proceeds in a controlled manner through an activated monomer (AM) mechanism. researchgate.net Computational studies, using methods like density functional theory (DFT), have been employed to understand the photodissociation mechanisms of newly designed photoacid generators. rsc.org Furthermore, detailed mechanistic studies on other catalytic systems, such as those using (salen)AlOR complexes, provide fundamental insights into the ROP process. These studies analyze the kinetics and transition states, aiming to design more effective catalysts by understanding how catalyst structure influences reaction rates. nih.gov

| Photoinitiator/System | Type | Mechanism/Key Feature | Radiation Source | Reference |

|---|---|---|---|---|

| Diphenyl iodonium salt (DPI) | Direct Cationic Photoinitiator | Direct photolysis under UV light forms a Brønsted acid that initiates ROP. researchgate.net | Far-UV | researchgate.net |

| DPI with Photosensitizers (e.g., Pyrene, Perylene) | Indirect Cationic System | Photosensitizer absorbs light and initiates electron transfer to DPI, generating the active species. researchgate.net | UV-Vis | researchgate.net |

| Anthrone/Anthraquinone-based Photoacid Generators | Photoacid Generator | Produce triflic, p-toluenesulfonic, or methanesulfonic acid upon irradiation. rsc.org | 365 nm LED | rsc.org |

| Benzoin or 2-hydroxy-2-methyl-1-phenyl propan-1-one (HMPP) | Initiator for Macrophotoinitiator Synthesis | Used as an initiator in Sn(Oct)₂ catalyzed ROP to create PCL with a photoactive end-group. acs.org | N/A (Used to synthesize the photoinitiator) | acs.org |

| Bisbenzoin end-functionalized PCL | Macrophotoinitiator | Synthesized via ROP and click chemistry; used for making AB2-type miktoarm star copolymers. semanticscholar.org | UV | semanticscholar.org |

Radiation-Induced Polymerization of ε-Caprolactone

High-energy radiation, such as gamma rays from Cobalt-60 sources or electron beams, can induce chemical changes in ε-caprolactone and its polymer, poly(ε-caprolactone) (PCL). researchgate.netmdpi.com This method does not typically require a catalyst. nih.gov When PCL is exposed to ionizing radiation, two main processes occur: chain scission (degradation) and crosslinking. mdpi.com The balance between these two competing reactions is influenced by the radiation dose and the initial molecular weight of the polymer. mdpi.com

Irradiation of PCL can produce radicals in the polymer chain through hydrogen abstraction and scission of bonds within the polymer backbone. mdpi.com The gases released during gamma irradiation of PCL include H₂, CO, and CO₂, indicating the cleavage of various bonds. mdpi.com While low doses of radiation may cause some degradation, higher doses generally lead to the formation of a crosslinked network, which increases the material's heat resistance. researchgate.netmdpi.com The gel content, which is a measure of the crosslinked, insoluble fraction of the polymer, increases with the radiation dose. researchgate.netmdpi.com For example, irradiating PCL in a supercooled state (after melting but before solidification) has been shown to result in the highest gel content and improved heat resistance. researchgate.net

Microwave irradiation is another form of radiation used to drive the ROP of ε-caprolactone. nih.govtandfonline.com Acid-initiated ROP of ε-caprolactone under microwave irradiation at 2.45 GHz has been shown to proceed without the need for metallic catalysts. nih.gov This method enhances both the rate of polymerization and the final molecular weight of the polymer compared to conventional heating. nih.govtandfonline.com

| Radiation Type | Conditions | Observed Effect | Key Finding | Reference |

|---|---|---|---|---|

| Gamma Rays (Co-60) | Irradiation of PCL blends | Induces both crosslinking and chain scission. researchgate.net | Crosslinking increases with radiation dose. researchgate.net | researchgate.net |

| Electron Beam | Irradiation of PCL with varying molecular weights | Simultaneous crosslinking and chain scission. mdpi.com | Minimum dose for gelation decreases with increasing initial molecular weight. mdpi.com | mdpi.com |

| Gamma Rays (Co-60) | Irradiation of PCL in solid, molten, and supercooled states | Formation of a crosslinked gel network. researchgate.net | Irradiation in the supercooled state yields the highest gel content and heat resistance. researchgate.net | researchgate.net |

| Microwave Irradiation (2.45 GHz) | Acid-initiated ROP of ε-caprolactone | Enhanced polymerization rate and polymer molecular weight. nih.govtandfonline.com | Eliminates the need for metallic catalysts. nih.gov | nih.govtandfonline.com |

Development of Recyclable and Heterogeneous Catalysts for this compound ROP

A significant challenge in the industrial production of PCL is the removal of catalyst residues from the final polymer, which is particularly important for biomedical applications. To address this, there is growing interest in developing heterogeneous catalysts—catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid monomer mixture. jlu.edu.cn These catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, making the process more sustainable and economical. jlu.edu.cnresearchgate.net

Several types of recyclable and heterogeneous catalysts have been developed for the ROP of ε-caprolactone. One approach involves immobilizing active catalysts onto solid supports. For example, organotin dichlorides have been grafted onto cross-linked polystyrene. nih.gov This supported catalyst was shown to be recyclable, with good reproducibility in terms of catalyst activity and the molecular weight of the PCL produced. nih.gov Similarly, a polystyrene-supported urea-potassium methoxide (B1231860) binary system has been shown to be a highly active heterogeneous catalyst for the ROP of lactones, including ε-caprolactone, and can be easily recovered and reused without a significant loss of activity. jlu.edu.cn

Another promising support material is porous polymers. A phosphazene-silsesquioxane-based porous polymer has been used as a thermally stable and reusable heterogeneous catalyst for the bulk ROP of ε-caprolactone at high temperatures (130–150 °C). researchgate.netmdpi.com This catalyst can be separated by decantation and reused for at least three consecutive cycles without a significant decrease in efficiency. researchgate.netmdpi.com

Organocatalysts, which are metal-free, have also been adapted for heterogeneous systems. Squaric acid, a commercially available organic acid, has been used as a recyclable organocatalyst for the bulk ROP of ε-caprolactone. researchgate.net This catalyst can be easily recovered and reused for up to ten consecutive cycles without a noticeable decline in catalytic activity, demonstrating excellent potential for greener polymer production. researchgate.net

| Catalyst System | Support Material | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| Phosphazene-silsesquioxane-based polymer (HPCP) | Porous Polymer | Thermally stable, used for bulk ROP at 130-150 °C. researchgate.netmdpi.com | Reusable for at least 3 cycles without significant activity loss. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Polystyrene-supported urea-potassium methoxide | Polystyrene Microspheres | Metal-free binary catalyst system with high activity. jlu.edu.cn | Easily separated by filtration and reused. jlu.edu.cn | jlu.edu.cn |

| Polystyrene-supported organotin dichloride | Cross-linked Polystyrene | Allows for production of catalyst-deprived PCL oligomers. nih.gov | Good reproducibility in activity and PCL molecular weight. nih.gov | nih.gov |

| Squaric acid | N/A (Homogeneous but easily recovered) | Metal-free organocatalyst for bulk ROP at 80 °C. researchgate.net | Can be recovered and reused for up to 10 cycles. researchgate.net | researchgate.net |

| Ti-SBA-15, Zn-SBA-15 | Mesoporous Silica (B1680970) (SBA-15) | Produces PCL with a narrow molecular weight distribution. researchgate.net | Heterogeneous catalyst. researchgate.net | researchgate.net |

Advanced Poly ε Caprolactone Architectures and Copolymerization

Synthesis of Block Copolymers Involving Oxan-2-one;Oxepan-2-one

Block copolymers containing poly(ε-caprolactone) (PCL) segments are of significant interest due to their ability to combine the desirable properties of PCL, such as biodegradability and biocompatibility, with the characteristics of other polymers. This leads to materials with tunable mechanical, thermal, and self-assembly behaviors.

Di- and Triblock Copolymers of ε-Caprolactone with Diverse Monomers

The synthesis of di- and triblock copolymers of ε-caprolactone with various monomers has been extensively explored, primarily through living/controlled polymerization techniques. Ring-opening polymerization (ROP) of ε-caprolactone is a common method, often initiated from a macroinitiator of another polymer or by sequential monomer addition.

For instance, amphiphilic diblock and triblock copolymers of PCL and poly(ethylene glycol) (PEG) are widely studied. These can be synthesized by using a monofunctional PEG as a macroinitiator for the ROP of ε-caprolactone, catalyzed by enzymes or tin(II) octoate. rsc.orgrsc.org Triblock copolymers of the PCL-PEG-PCL or PEG-PCL-PEG type can be achieved through various strategies, including the use of bifunctional initiators or coupling reactions with agents like hexamethylene diisocyanate. rsc.orgrsc.org

Copolymers with hydrophobic blocks like poly(cis-1,4-butadiene) (PB) have also been synthesized. For example, poly(cis-1,4-diene)-b-polycaprolactone diblock copolymers can be prepared by using a living yttrium−polydiene species to initiate the ROP of ε-caprolactone. researchgate.net PCL-PB-PCL triblock copolymers can be synthesized via ROP of ε-caprolactone using a hydroxyl-terminated polybutadiene (B167195) (HTPB) macroinitiator in the presence of stannous octoate. researchgate.net

Furthermore, block copolymers with conjugated polymers like poly(3-hexylthiophene) (P3HT) have been developed. Regioregular P3HT-b-PCL di- and PCL-b-P3HT-b-PCL triblock copolymers can be synthesized using well-defined hydroxyl-terminated P3HT as a macroinitiator for the tin(II) octoate-catalyzed ROP of ε-caprolactone. umons.ac.be

Table 1: Examples of Di- and Triblock Copolymers of ε-Caprolactone

| Copolymer Type | Monomers | Synthesis Method | Catalyst/Initiator | Reference |

|---|---|---|---|---|

| Diblock (PEG-b-PCL) | Ethylene glycol, ε-caprolactone | Ring-Opening Polymerization (ROP) | Tin(II) octoate or enzyme | rsc.orgrsc.org |

| Triblock (PCL-PEG-PCL) | Ethylene glycol, ε-caprolactone | ROP and coupling reaction | Hexamethylene diisocyanate | rsc.orgrsc.org |

| Diblock (PB-b-PCL) | 1,3-Butadiene, ε-caprolactone | Living ROP | Yttrium-polydiene species | researchgate.net |

| Triblock (PCL-PB-PCL) | 1,3-Butadiene, ε-caprolactone | ROP from macroinitiator | Stannous octoate / HTPB | researchgate.net |

| Diblock (P3HT-b-PCL) | 3-Hexylthiophene, ε-caprolactone | ROP from macroinitiator | Tin(II) octoate / HO-P3HT-Br | umons.ac.be |

| Triblock (PCL-b-P3HT-b-PCL) | 3-Hexylthiophene, ε-caprolactone | ROP from macroinitiator | Tin(II) octoate / HO-P3HT-OH | umons.ac.be |

| Triblock (ABA) | ε-Caprolactone, Fluoroalkylene oxide | ROP | Ti(OBu)4 or Bu2SnO | acs.org |

Multiblock and Gradient Copolymers Containing Poly(ε-caprolactone) Segments

Multiblock copolymers (MBCs) composed of PCL and other polyesters, such as poly(l-lactide) (PLLA) or poly(1,4-dioxanone) (PPDO), have been synthesized to create materials with a range of mechanical properties. For example, PLLA-PCL multiblock copolymers can be prepared through a coupling reaction between carboxylated PLLA bischloroformates and PCL-diol. researchgate.net These multiblock copolymers can exhibit thermoplastic elastomer behavior with high strain recoveries. researchgate.net Similarly, MBCs of PPDO and PCL have been synthesized using trimethylhexamethylene diisocyanate (TMDI) as a linking agent, although these can show significant chemical heterogeneity. nih.gov

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, offer another level of property control. The batch melt copolymerization of ε-caprolactone and ε-decalactone using a tin(II) octoate catalyst can produce statistical copolymers with good control over composition. rsc.org A one-pot strategy has been developed to create triblock polyester (B1180765) thermoplastic elastomers with a poly(ε-caprolactone)-co-poly(δ-valerolactone) (PCVL) soft segment that has a block-like, gradient microstructure. chinesechemsoc.org Kinetic studies of the copolymerization of ε-caprolactone and 7-(prop-2-ynyl)oxepan-2-one have shown the formation of gradient copolymers with a tapered composition profile. rsc.org This is due to the higher reactivity of the substituted monomer. rsc.orgrsc.org

Table 2: Research Findings on Multiblock and Gradient PCL Copolymers

| Copolymer Type | Comonomers | Synthesis Highlights | Key Findings | Reference |

|---|---|---|---|---|

| Multiblock | Poly(l-lactide), Poly(ε-caprolactone) | Coupling reaction of bischloroformates of carboxylated PLLA with PCL-diol. | Behave as thermoplastic elastomers with over 95% strain recovery at 100% strain. | researchgate.net |

| Multiblock | Poly(1,4-dioxanone), Poly(ε-caprolactone) | Use of trimethylhexamethylene diisocyanate (TMDI) as a linking agent. | Resulting copolymers show broad chemical heterogeneity. | nih.gov |

| Gradient | ε-Caprolactone, ε-Decalactone | Batch melt copolymerization with Sn(Oct)2 catalyst. | Good control over copolymer composition and molecular weight. | rsc.org |

| Gradient | ε-Caprolactone, δ-Valerolactone | One-pot synthesis of triblock copolymers with a gradient PCVL midblock. | Achieved high toughness by combining high stretchability and tensile strength. | chinesechemsoc.org |

| Gradient | ε-Caprolactone, 7-(prop-2-ynyl)oxepan-2-one | Kinetic studies of copolymerization. | Formation of a tapered composition profile due to differing monomer reactivities. | rsc.org |

Branched and Star-Shaped Poly(ε-caprolactone) Structures

Branched and star-shaped PCL architectures have gained attention due to their unique rheological and thermal properties compared to their linear counterparts. These structures can exhibit lower viscosity and different crystallization behavior.

Synthesis and Characterization of Multi-Arm PCL Architectures

Multi-arm or star-shaped PCL is typically synthesized by ring-opening polymerization of ε-caprolactone from a multifunctional initiator. The number of arms is determined by the functionality of the initiator. For example, 3-, 4-, and 8-arm PCL can be synthesized using diol-initiated methods with multi-arm PEGs. mdpi.com Four-arm star-shaped PCL with terminal hydroxyl groups can be prepared via ROP of ε-caprolactone in bulk using pentaerythritol (B129877) as a tetrafunctional initiator and tin(II) octoate as a catalyst. sciepublish.com Star polymers with a higher number of arms, such as 32-arm star PCL, have been synthesized using a polyamidoamine (PAMAM) dendrimer as the initiator core. nih.gov Increasing the number of arms in these structures has been shown to decrease the melting temperature, crystallization temperature, and degree of crystallinity. mdpi.com

Table 3: Synthesis of Multi-Arm PCL Architectures

| Number of Arms | Initiator | Catalyst | Key Characteristics | Reference |

|---|---|---|---|---|

| 3, 4, 8 | Multi-arm PEG | Not specified | Higher aqueous solubility than linear analogues. | mdpi.com |

| 4 | Pentaerythritol | Tin(II) octoate | Well-defined architecture with narrow polydispersity. | sciepublish.com |

| 32 | PAMAM Dendrimer Generation 3 | Sn(Oct)2 | Forms unimolecular micelles. | nih.gov |

Dendritic and Hyperbranched Poly(ε-caprolactone)

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules. Hyperbranched poly(ε-caprolactone)s (HPCLs) can be synthesized through various methods, including the use of an AB₂-type macromonomer via "click" chemistry. mdpi.com These polymers can also be synthesized to have variations in the length of linear segments and the number of branches. nih.govresearchgate.net One-step synthesis methods for hyperbranched dendritic polyesters have also been reported. acs.org Hyperbranched PCLs have been investigated as non-migrating plasticizers for PVC, showing that those with shorter linear segments and a larger number of branches impart high flexibility. nih.govresearchgate.net

A study detailed the synthesis of photocleavable dendritic-unit-bridged hyperbranched graft copolymers (DHGCs) with PCL grafts. These complex structures were synthesized via a two-step process involving RAFT copolymerization followed by CL polymerization. rsc.org

Graft Copolymers and Polymer Brushes from this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. An "inimer" approach has been developed for the synthesis of bottlebrush copolymers with a poly(2-oxazoline) backbone and acrylate (B77674) branches, where the inimer is derived from ε-caprolactone. rsc.orgresearchgate.net This involves creating a 2-oxazoline monomer that also contains an initiator for radical polymerization. rsc.orgresearchgate.net